molecular formula C6H2Cl2N2 B175741 3,6-Dichloropicolinonitrile CAS No. 1702-18-7

3,6-Dichloropicolinonitrile

Cat. No.: B175741
CAS No.: 1702-18-7
M. Wt: 173 g/mol
InChI Key: AFSVHZPQZBOZDK-UHFFFAOYSA-N
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Description

3,6-Dichloropicolinonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of picolinonitrile, where two chlorine atoms are substituted at the 3rd and 6th positions of the pyridine ring. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropicolinonitrile typically involves the chlorination of picolinonitrile. One common method includes the reaction of 2,5-dichloropyridine-N-oxide with dimethyl sulfate, followed by treatment with sodium cyanide. The reaction conditions involve cooling the sodium cyanide solution to -7°C to -15°C under a nitrogen atmosphere before adding the chlorinated intermediate .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using robust and scalable processes. These methods ensure high yield and purity of the final product, often involving continuous flow reactors and optimized reaction conditions to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thio derivatives of the original compound.

    Reduction: 3,6-Dichloropicolinamidine.

    Oxidation: 3,6-Dichloropicolinic acid.

Scientific Research Applications

3,6-Dichloropicolinonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,6-Dichloropicolinonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

  • 3,5-Dichloropicolinonitrile
  • 2,6-Dichloropicolinonitrile
  • 3,4-Dichloropicolinonitrile

Comparison: 3,6-Dichloropicolinonitrile is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behaviors and applications, making it a valuable compound in specific synthetic routes and industrial processes .

Properties

IUPAC Name

3,6-dichloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVHZPQZBOZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352535
Record name 3,6-Dichloropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702-18-7
Record name 3,6-Dichloropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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